molecular formula C17H22N2OS B13359538 N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)acetamide

N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)acetamide

Cat. No.: B13359538
M. Wt: 302.4 g/mol
InChI Key: YFMLANUZKAVONC-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)acetamide is a chemical compound that belongs to the class of thioacetamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a cyanocyclohexyl group and a dimethylphenylthio group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)acetamide typically involves the reaction of 1-cyanocyclohexane with 2,4-dimethylphenylthiol in the presence of a suitable base. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or toluene.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Bases like sodium hydride or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The thio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)acetamide can be compared with other thioacetamides, such as:
    • N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)propionamide
    • N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)butyramide

Uniqueness

The unique combination of the cyanocyclohexyl and dimethylphenylthio groups in this compound distinguishes it from other similar compounds. This structural uniqueness may confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H22N2OS

Molecular Weight

302.4 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2,4-dimethylphenyl)sulfanylacetamide

InChI

InChI=1S/C17H22N2OS/c1-13-6-7-15(14(2)10-13)21-11-16(20)19-17(12-18)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,20)

InChI Key

YFMLANUZKAVONC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SCC(=O)NC2(CCCCC2)C#N)C

Origin of Product

United States

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